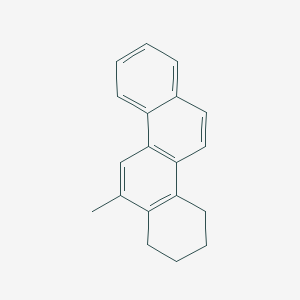

12-Methyl-1,2,3,4-tetrahydrochrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

12-methyl-1,2,3,4-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULYHPJDPMJNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Methyl-1,2,3,4-tetrahydrochrysene: Physicochemical Properties, Synthesis, and Biological Activity

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical nature, potential synthetic routes, and expected biological activities of 12-Methyl-1,2,3,4-tetrahydrochrysene.

Physicochemical Properties of the Core Structure: 1,2,3,4-Tetrahydrochrysene

The fundamental properties of the 1,2,3,4-tetrahydrochrysene core are crucial for understanding the behavior of its methylated derivatives. The addition of a methyl group at the 12-position is expected to slightly increase its molecular weight and lipophilicity.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene

| Property | Value | Source |

| CAS Number | 2091-90-9 | Cheméo, NIST WebBook[1][2] |

| Molecular Formula | C₁₈H₁₆ | Cheméo, NIST WebBook[1][2] |

| Molecular Weight | 232.32 g/mol | Cheméo, NIST WebBook[1][2] |

| LogP (Octanol/Water Partition Coefficient) | 4.872 | Cheméo[1] |

| Water Solubility (log₁₀WS) | -6.58 mol/L | Cheméo[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 453.86 kJ/mol | Cheméo[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 256.39 kJ/mol | Cheméo[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.25 kJ/mol | Cheméo[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.60 kJ/mol | Cheméo[1] |

| Critical Pressure (Pc) | 2545.61 kPa | Cheméo[1] |

| McGowan's Characteristic Volume (McVol) | 190.940 ml/mol | Cheméo[1] |

Synthesis and Production

While a specific, validated synthesis for this compound has not been published, a plausible synthetic strategy can be devised based on established methods for creating substituted PAHs. A common approach involves the cyclization of appropriately substituted precursors.

Hypothetical Synthetic Pathway

A potential route to this compound could involve a multi-step synthesis starting from commercially available building blocks. The key step would likely be an acid-catalyzed cyclization or a transition-metal-catalyzed cross-coupling reaction to form the chrysene core, followed by a selective reduction of one of the aromatic rings.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar polycyclic aromatic hydrocarbons.

-

Step 1: Precursor Coupling. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) would be employed to connect a suitably functionalized methylnaphthalene derivative with a substituted phenyl boronic acid or stannane. The reaction would typically be carried out in an inert solvent such as toluene or dioxane, with a suitable base (e.g., K₂CO₃ or CsF) and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Step 2: Cyclization. The resulting stilbenoid intermediate would undergo cyclization to form the chrysene core. This can be achieved either through a photochemical Mallory reaction, involving irradiation with UV light in the presence of an oxidizing agent like iodine, or through an acid-catalyzed cyclization using a strong acid such as polyphosphoric acid (PPA).

-

Step 3: Selective Reduction. The resulting 12-methylchrysene would then be selectively hydrogenated to yield this compound. This can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, with careful control of reaction time and temperature to avoid over-reduction of the other aromatic rings.

-

Step 4: Purification. The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Activity and Toxicology

The biological activity of this compound has not been directly studied. However, based on the known activities of related methylated PAHs, several potential biological effects can be anticipated.

Potential Estrogenic Activity

Several methylated PAHs have been shown to exhibit estrogenic activity.[3] It is plausible that this compound or its metabolites could interact with estrogen receptors, potentially leading to endocrine-disrupting effects.

Carcinogenicity and Mutagenicity

Polycyclic aromatic hydrocarbons are a well-known class of carcinogens and mutagens.[4][5][6][7] Their toxicity is often dependent on metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides, which can then form adducts with DNA, leading to mutations and potentially cancer. The position of the methyl group can significantly influence the metabolic activation pathway and, consequently, the carcinogenic potential of the molecule.

General Protocol for In Vitro Estrogenicity Assay

To assess the potential estrogenic activity of this compound, a reporter gene assay, such as the VM7Luc4E2 transactivation assay, could be employed.[3]

-

Cell Culture: Human breast cancer cells (e.g., VM7) stably transfected with an estrogen-responsive luciferase reporter gene are cultured in appropriate media.

-

Compound Exposure: The cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24 hours). A known estrogen, such as 17β-estradiol, is used as a positive control.

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The dose-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the estrogenic potency of the compound.

Analytical Methods

The detection and quantification of this compound in various matrices would likely rely on chromatographic techniques coupled with mass spectrometry, which are standard for the analysis of PAHs.

General Protocol for GC-MS Analysis

-

Sample Preparation: For solid samples (e.g., soil, tissue), extraction with an organic solvent (e.g., hexane, dichloromethane) using methods such as Soxhlet extraction or pressurized liquid extraction is necessary. The extract is then concentrated and may require a cleanup step using solid-phase extraction (SPE) to remove interfering substances.

-

Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to achieve separation of the analytes.

-

Mass Spectrometry (MS): The eluting compounds from the GC are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode. The mass spectrometer is set to scan a specific mass range or to monitor for specific ions characteristic of the target analyte (Selected Ion Monitoring, SIM) for enhanced sensitivity and selectivity.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion

While "this compound" remains a compound for which specific experimental data is not publicly available, this guide provides a robust framework for understanding its likely properties and behavior. Based on the well-characterized parent compound, 1,2,3,4-tetrahydrochrysene, and the known effects of methylation on other polycyclic aromatic hydrocarbons, it is reasonable to predict that this compound is a lipophilic, non-polar compound. Its synthesis is achievable through established organic chemistry methodologies. Biologically, it warrants investigation for potential estrogenic and carcinogenic activities, which are characteristic of this class of molecules. The protocols outlined in this guide provide a starting point for the empirical investigation of this and other novel methylated PAHs.

References

- 1. 1,2,3,4-Tetrahydrochrysene (CAS 2091-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,3,4-Tetrahydrochrysene [webbook.nist.gov]

- 3. Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for obtaining 12-Methyl-1,2,3,4-tetrahydrochrysene, a tetracyclic hydrocarbon of interest in medicinal chemistry and materials science. The primary route involves a two-step process: the construction of a key ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete reduction to the target molecule. This guide provides a plausible and detailed synthetic protocol based on established chemical reactions, including the Robinson annulation for the formation of the core structure and established reduction methods such as the Clemmensen and Wolff-Kishner reactions.

Synthetic Strategy Overview

The most direct and logical approach to the synthesis of this compound is outlined below. The strategy hinges on the initial formation of the tetracyclic ketone, which is then deoxygenated to yield the final hydrocarbon product.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

The construction of the tetracyclic ketone intermediate is proposed to proceed via a Robinson annulation reaction. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][2] In this case, the reaction would occur between a suitable naphthyl derivative (acting as the Michael donor) and a methyl-substituted α,β-unsaturated ketone (acting as the Michael acceptor).

A plausible set of starting materials would be a naphthol or a naphthylamine derivative and 2-methyl-2-cyclohexen-1-one. The annulation would create the fourth ring of the chrysene system.

Experimental Protocol: Robinson Annulation (Proposed)

This protocol is a generalized procedure based on known Robinson annulation reactions and would require optimization for this specific substrate combination.

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen naphthyl derivative (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base (1.1 equivalents), such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the nucleophilic enolate. Stir the mixture at this temperature for 30-60 minutes.

-

Michael Addition: Slowly add a solution of 2-methyl-2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Aldol Condensation and Cyclization: Upon completion of the Michael addition, the reaction is typically heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the tetracyclic enone. This step may require the addition of a catalytic amount of acid or base.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.

| Parameter | Value/Condition |

| Starting Materials | Naphthyl derivative, 2-methyl-2-cyclohexen-1-one |

| Base | Sodium hydride (NaH) or Lithium diisopropylamide (LDA) |

| Solvent | Anhydrous Toluene or THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 12-48 hours |

| Purification | Column Chromatography (Silica Gel) |

Table 1: Proposed reaction parameters for the Robinson annulation synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.

Part 2: Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

The final step in the synthesis is the deoxygenation of the ketone at position 1 to a methylene group. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4] The choice between these two methods will depend on the stability of the substrate to strongly acidic or basic environments.

Caption: Alternative reduction pathways for the ketone intermediate.

Method A: Clemmensen Reduction

The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is carried out with amalgamated zinc and concentrated hydrochloric acid.[5][6]

-

Preparation of Zinc Amalgam: In a fume hood, treat zinc granules (excess, e.g., 10 equivalents) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene to help dissolve the substrate.

-

Substrate Addition: Add 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain its concentration. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

| Parameter | Value/Condition |

| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Purification | Column Chromatography or Recrystallization |

Table 2: Reaction parameters for the Clemmensen reduction.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids. It involves the formation of a hydrazone followed by its base-catalyzed decomposition at high temperatures.[4][7]

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and a strong base such as potassium hydroxide (KOH) pellets (excess, e.g., 4-5 equivalents).

-

Reaction: Heat the mixture to reflux (around 180-200 °C) for 2-4 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove the water and excess hydrazine.

-

Decomposition: Once the temperature of the reaction mixture rises to around 200-220 °C, maintain it at this temperature for another 3-5 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ether or toluene). Wash the combined organic extracts with dilute hydrochloric acid to remove any remaining hydrazine, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound.

| Parameter | Value/Condition |

| Reagents | Hydrazine Hydrate (H₂NNH₂·H₂O), Potassium Hydroxide (KOH) |

| Solvent | Diethylene Glycol |

| Reaction Temperature | 180-220 °C |

| Reaction Time | 5-9 hours |

| Purification | Column Chromatography or Recrystallization |

Table 3: Reaction parameters for the Wolff-Kishner reduction.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the formation of a key tetracyclic ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete deoxygenation. While the Robinson annulation provides a powerful and convergent method for constructing the core polycyclic framework, the choice of the subsequent reduction method—Clemmensen under acidic conditions or Wolff-Kishner under basic conditions—offers flexibility depending on the overall functionalities present in more complex derivatives. The protocols outlined in this guide, based on well-established and reliable organic transformations, provide a solid foundation for the laboratory synthesis of this and related polycyclic aromatic hydrocarbons. It is recommended that small-scale trials are conducted to optimize the reaction conditions for yield and purity.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide on the Carcinogenic Potential of Methylated Tetrahydrochrysenes

Executive Summary

Methylated polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes methylchrysenes, are prevalent environmental contaminants, notably in tobacco smoke and petroleum-derived products.[1] Certain isomers, such as 5-methylchrysene, are potent carcinogens in animal models.[1][2] Their carcinogenicity is not inherent but arises from metabolic activation within the body to highly reactive intermediates that can bind to DNA, forming adducts that lead to mutations and potentially initiate carcinogenesis.[2][3] This guide details the metabolic pathways, experimental evidence, and methodologies used to assess the carcinogenic potential of these compounds.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of methylchrysenes is a multi-step process initiated by metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4] This process converts the chemically inert parent compound into highly reactive electrophilic metabolites, namely diol epoxides.[2]

The generally accepted metabolic activation pathway for carcinogenic methylchrysenes involves:

-

Epoxidation: The parent hydrocarbon undergoes oxidation by CYP enzymes (primarily CYP1A1 and CYP1B1) to form an epoxide.[2][4]

-

Hydration: The epoxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent double bond, forming a diol epoxide. This diol epoxide is the ultimate carcinogen.

For 5-methylchrysene, the formation of a "bay-region" diol epoxide, specifically (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I), is considered the major ultimate carcinogenic metabolite.[5] This metabolite is highly reactive and can form stable covalent bonds with cellular macromolecules, most importantly DNA. The formation of DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation of cancer.[3]

Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic diol epoxide.

Experimental Evidence of Carcinogenicity

The carcinogenic potential of methylchrysenes has been evaluated in various in vivo and in vitro studies. The International Agency for Research on Cancer (IARC) has evaluated several methylchrysene isomers.

IARC Carcinogenicity Ratings:

| Compound | IARC Group | Classification Description |

| Chrysene | 2B | Possibly carcinogenic to humans |

| 5-Methylchrysene | - | Sufficient evidence in experimental animals |

| 1-Methylchrysene | - | Inadequate evidence in experimental animals |

| 2-, 3-, 4-, & 6-Methylchrysene | - | Limited evidence in experimental animals |

Data sourced from IARC Monographs.[1]

Summary of Animal Carcinogenicity Studies:

| Compound | Species/Model | Route of Administration | Dosing Regimen | Tumor Incidence | Reference |

| 5-Methylchrysene | Newborn Mice | Intraperitoneal Injection | Total dose of 56 nmol | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [5] |

| anti-DE-I of 5-MC | Newborn Mice | Intraperitoneal Injection | Total dose of 56 nmol | Significantly higher than other metabolites | [5] |

| 5-Methylchrysene | Mouse Skin | Topical Application | Initiation-promotion assay | High incidence of malignant skin tumors | [1] |

| 2-,3-,4-,6-Methylchrysene | Mouse Skin | Topical Application | Carcinogenicity assay | Intermediate tumor response | [1] |

| 1-Methylchrysene | Mouse Skin | Topical Application | Carcinogenicity assay | Inactive | [1] |

Experimental Protocols

4.1 In Vivo Carcinogenicity Bioassays

-

Mouse Skin Initiation-Promotion Assay: This is a widely used model to evaluate the carcinogenic potential of chemical compounds.

-

Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., a methylchrysene isomer) is applied topically to the shaved backs of mice.

-

Promotion Phase: Starting one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for several months.

-

Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors.

-

Histopathology: At the end of the study, skin tumors and other tissues are examined microscopically to determine the incidence of benign and malignant neoplasms.

-

-

Newborn Mouse Tumorigenicity Assay: This model is sensitive to certain carcinogens and requires smaller amounts of the test substance.

-

Dosing: Newborn mice (within 24-72 hours of birth) are administered the test compound, typically via intraperitoneal injection, over a short period (e.g., three injections in the first 15 days of life).

-

Observation Period: The mice are weaned and observed for an extended period, often up to one year.

-

Necropsy and Histopathology: At the termination of the study, a complete necropsy is performed, and major organs, particularly the liver and lungs, are examined for tumors.

-

Caption: Generalized workflows for in vivo carcinogenicity testing of methylchrysenes.

4.2 In Vitro Mutagenicity and Metabolism Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

-

The bacteria are exposed to the test compound, with and without a metabolic activation system (e.g., S9 fraction from rat liver).

-

The mixture is plated on a medium lacking histidine.

-

Only bacteria that have undergone a reverse mutation to restore histidine synthesis will grow and form colonies.

-

The number of revertant colonies is proportional to the mutagenic potential of the compound. Methylchrysenes have been shown to be mutagenic in the presence of a metabolic activation system.[1]

-

-

In Vitro Metabolism Studies:

-

The test compound is incubated with liver microsomes (from rats, mice, or humans), which contain CYP enzymes.

-

The reaction mixture is supplemented with necessary cofactors like NADPH.

-

After a specific incubation time, the reaction is stopped, and the metabolites are extracted.

-

The metabolites are then separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC).

-

Conclusion

While direct evidence for the carcinogenicity of 12-Methyl-1,2,3,4-tetrahydrochrysene is lacking in the available scientific literature, the extensive data on its isomers, particularly 5-methylchrysene, provides a strong basis for concern. The metabolic activation to a bay-region diol epoxide is a well-established mechanism for the carcinogenicity of many polycyclic aromatic hydrocarbons. Any methylated tetrahydrochrysene should be handled with appropriate caution, assuming a potential for metabolic activation and carcinogenic activity until specific toxicological data becomes available. Further research, including in silico modeling, in vitro mutagenicity assays, and, if warranted, in vivo carcinogenicity studies, would be necessary to definitively characterize the risk associated with this compound.

References

- 1. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 2. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of 12-Methyl-1,2,3,4-tetrahydrochrysene In Vivo: A Technical Guide

Disclaimer: To date, specific in vivo metabolic studies on 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a predictive overview of its metabolic activation based on established pathways for structurally similar polycyclic aromatic hydrocarbons (PAHs), particularly 5-methylchrysene and chrysene. The proposed methodologies and expected outcomes are extrapolated from existing research on these analogous compounds and are intended to serve as a foundational resource for future investigations.

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon (PAH). While its specific carcinogenicity has not been extensively studied, its structural similarity to known potent carcinogens like 5-methylchrysene suggests a potential for metabolic activation to genotoxic metabolites. This technical guide outlines the probable in vivo metabolic activation pathway of this compound, provides detailed experimental protocols for its investigation, and presents a framework for data analysis and interpretation.

The metabolic activation of PAHs is a critical process that converts these relatively inert compounds into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis. The primary enzymatic machinery responsible for this activation involves the cytochrome P450 (CYP) monooxygenases and epoxide hydrolase.

Proposed Metabolic Activation Pathway

Based on the well-established metabolism of chrysene and 5-methylchrysene, the metabolic activation of this compound is predicted to proceed through the "diol epoxide" pathway. The key steps are illustrated in the diagram below.

Caption: Proposed metabolic activation pathway of this compound.

The initial step involves the oxidation of the aromatic ring system by CYP enzymes, primarily CYP1A1 and CYP1B1, to form an unstable arene oxide. This intermediate is then hydrolyzed by epoxide hydrolase to a more stable trans-dihydrodiol. Subsequent epoxidation of the dihydrodiol by CYP enzymes generates the ultimate carcinogenic metabolite, a diol epoxide. This highly electrophilic species can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.

Experimental Protocols for In Vivo Studies

The following protocols are adapted from established in vivo studies on 5-methylchrysene and other PAHs and can be applied to investigate the metabolic activation of this compound.

Animal Model and Dosing

-

Animal Model: Female ICR mice (6-8 weeks old) are a commonly used model for skin carcinogenesis studies. For systemic metabolism studies, male Sprague-Dawley rats can be utilized.

-

Dosing: this compound can be administered topically to the shaved dorsal skin of mice or via oral gavage or intraperitoneal injection in rats. The dose will depend on the specific study objectives and the toxicity of the compound, which should be determined in preliminary dose-range finding studies. A typical dose for topical application might range from 100 to 500 nmol per mouse.

Sample Collection and Processing

-

Tissue Collection: At selected time points after administration (e.g., 2, 8, 24, 48 hours), animals are euthanized, and target tissues (e.g., skin, liver, lung) are collected.

-

DNA Isolation: DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available DNA isolation kits. The purity and concentration of the DNA should be determined spectrophotometrically.

-

Metabolite Extraction: For metabolite analysis, tissues are homogenized and extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Analysis of Metabolites and DNA Adducts

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence and/or UV detection is the primary method for separating and quantifying metabolites. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water.

-

³²P-Postlabeling Assay: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling with ³²P-ATP, and separation of the labeled adducts by thin-layer chromatography (TLC) or HPLC.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the chemical structures of metabolites and DNA adducts with high specificity and sensitivity.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Levels of this compound Metabolites in Mouse Skin (pmol/mg protein)

| Time (hours) | Parent Compound | trans-Dihydrodiol | Diol Epoxide |

| 2 | 50.2 ± 5.1 | 5.8 ± 0.7 | 0.9 ± 0.1 |

| 8 | 25.6 ± 3.2 | 12.3 ± 1.5 | 2.1 ± 0.3 |

| 24 | 8.1 ± 1.0 | 8.5 ± 1.1 | 1.5 ± 0.2 |

| 48 | 2.3 ± 0.4 | 3.1 ± 0.5 | 0.6 ± 0.1 |

Table 2: Hypothetical DNA Adduct Levels in Mouse Skin (adducts/10⁸ nucleotides)

| Time (hours) | Diol Epoxide-DNA Adducts |

| 2 | 1.2 ± 0.2 |

| 8 | 3.5 ± 0.5 |

| 24 | 2.8 ± 0.4 |

| 48 | 1.1 ± 0.2 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo metabolic activation studies.

Logical Relationship of Key Enzymes and Products

Caption: Relationship between key enzymes and metabolic products.

Conclusion

While direct experimental data for the in vivo metabolic activation of this compound is currently unavailable, this guide provides a robust predictive framework based on the well-understood metabolism of analogous PAHs. The proposed metabolic pathway, experimental protocols, and analytical methods offer a comprehensive starting point for researchers and drug development professionals to investigate the potential genotoxicity of this compound. Future studies are essential to validate these predictions and to fully characterize the metabolic fate and carcinogenic potential of this compound.

In-depth Technical Guide: Toxicological Profile and Safety Data for 12-Methyl-1,2,3,4-tetrahydrochrysene

Disclaimer: Direct toxicological and safety data for 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a comprehensive overview of the toxicological profile of structurally related compounds, primarily 5-methylchrysene and its derivatives, to infer a potential toxicological profile for this compound. The information herein should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

The toxicological profile of this compound is largely uncharacterized. However, based on data from analogous methylated polycyclic aromatic hydrocarbons (PAHs), it is prudent to consider this compound as a potential carcinogen and mutagen. The primary mechanism of toxicity for related compounds involves metabolic activation by cytochrome P450 (CYP) enzymes to form highly reactive diol epoxides that can bind to DNA, leading to genotoxicity and tumorigenicity. The position of the methyl group on the chrysene ring system is a critical determinant of carcinogenic potential.

Physicochemical Properties

Specific physicochemical properties for this compound are not documented. The properties of the parent compound, 1,2,3,4-tetrahydrochrysene, are provided below for reference.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene

| Property | Value |

| Molecular Formula | C₁₈H₁₆ |

| Molecular Weight | 232.32 g/mol |

| CAS Number | 2091-90-9 |

| Appearance | Crystalline solid |

| Water Solubility | Insoluble |

| LogP (Octanol/Water Partition Coefficient) | 4.872 (Calculated) |

Toxicological Data (from Analogs)

No quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are available for this compound. The following sections summarize data from structurally similar compounds.

Carcinogenicity

While no direct carcinogenicity studies on this compound were found, "11-methyl-1,2,3,4-tetrahydrochrysen-1-one" is noted as a "questionable carcinogen with experimental neoplastigenic and tumorigenic data".[1] The fully aromatic analog, 5-methylchrysene, is a known potent carcinogen.[2] The carcinogenicity of methylchrysenes is highly dependent on the methyl group's position, which influences the formation of tumorigenic metabolites.

Mutagenicity

Mutation data has been reported for "11-methyl-1,2,3,4-tetrahydrochrysen-1-one".[1] Studies on 5-methylchrysene derivatives have shown that metabolic activation is required for mutagenic activity. For instance, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene is a highly potent mutagen in Salmonella typhimurium strain TA100.[3] Conversely, a closer structural analog, 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene, was found to be less mutagenic than its aromatic counterpart, 5-methylchrysene.[4] This suggests that saturation of one of the benzene rings and oxidation of the methyl group may reduce mutagenic potential.

Table 2: Mutagenicity Data for 5-Methylchrysene Analogs

| Compound | Mutagenicity in S. typhimurium TA100 |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | 7400 revertants/nmol[3] |

| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | 1100 revertants/nmol[3] |

| 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene | Less mutagenic than 5-methylchrysene[4] |

Metabolism and Toxicokinetics

The metabolism of this compound has not been studied. However, research on 5-methylchrysene and 6-methylchrysene indicates that they are metabolized by human hepatic and pulmonary cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4.[2] The metabolic process for these compounds involves oxidation of the aromatic rings and the methyl group. A key activation step is the formation of dihydrodiol epoxides in the "bay region" of the molecule, which are ultimate carcinogens.

The proposed metabolic activation pathway for methylchrysenes is illustrated below.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following is a generalized protocol for the Ames test (bacterial reverse mutation assay) as would be applicable for assessing the mutagenicity of such a compound, based on studies of related molecules.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test compound (this compound)

-

S9 fraction from the liver of rats pre-treated with a CYP inducer (e.g., Aroclor 1254) for metabolic activation

-

Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate)

-

Molten top agar

-

Minimal glucose agar plates

Workflow:

References

- 1. Page loading... [guidechem.com]

- 2. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

In-depth Technical Guide: Preliminary In Vivo Studies of 12-Methyl-1,2,3,4-tetrahydrochrysene

A comprehensive review of existing literature reveals a significant gap in the scientific record regarding in vivo studies of 12-Methyl-1,2,3,4-tetrahydrochrysene. Despite a thorough search of established scientific databases and scholarly articles, no specific preliminary in vivo data, including pharmacokinetic, pharmacodynamic, toxicity, or efficacy studies, could be identified for this particular compound.

This absence of published research means that the core requirements for this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled at this time. The scientific community has not yet published in vivo investigations that would provide the necessary foundation for such a document.

Therefore, this guide serves to highlight the current state of knowledge and to underscore the need for foundational research into the in vivo properties of this compound. Future research efforts would need to address the following fundamental areas:

Future Directions for In Vivo Research

To build a comprehensive understanding of this compound, future in vivo studies should be designed to elucidate its biological activity and safety profile. A logical progression of such research is outlined below.

Pharmacokinetic Profiling

The initial step in characterizing a novel compound in a living system is to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

-

Compound Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes. A range of doses would be tested to determine linearity.

-

Sample Collection: Blood samples collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Bioanalysis: Quantification of the parent compound and potential metabolites in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

While a detailed technical guide on the preliminary in vivo studies of this compound is not currently possible due to a lack of published data, this document outlines a clear and logical path for future research. The proposed experimental workflows and foundational studies in pharmacokinetics, toxicology, and preliminary efficacy provide a roadmap for researchers and drug development professionals to begin the essential in vivo characterization of this compound. The generation of such data will be critical to understanding its therapeutic potential and safety profile.

Proposed Mechanism of Action for 12-Methyl-1,2,3,4-tetrahydrochrysene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed mechanism of action for 12-Methyl-1,2,3,4-tetrahydrochrysene. As of the latest literature review, specific experimental data on the biological activity of this particular molecule is not available. The proposed mechanisms are extrapolated from studies on structurally related compounds, including methylated chrysenes and tetrahydrochrysene derivatives. Further experimental validation is required to confirm these hypotheses.

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) with a partially saturated "bay region," a structural feature of interest in toxicological and pharmacological research. Based on the biological activities of structurally analogous compounds, we propose a dual-pronged mechanism of action for this compound, centered on:

-

Metabolic Activation to a Genotoxic Agent: Similar to other methylated PAHs, this compound is likely metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutagenicity and potential carcinogenicity.

-

Endocrine Disruption via Nuclear Receptor Modulation: The tetrahydrochrysene core structure is known to interact with steroid hormone receptors. It is plausible that this compound could act as a ligand for estrogen and/or androgen receptors, thereby disrupting normal endocrine signaling pathways.

This whitepaper will delve into the specifics of these proposed mechanisms, present hypothetical quantitative data based on related compounds, and provide detailed experimental protocols for future validation studies.

Proposed Signaling Pathways and Mechanisms

Metabolic Activation Pathway

The presence of a methyl group on the chrysene backbone suggests a potential for metabolic activation, a well-documented pathway for PAH-induced carcinogenesis. Studies on 5-methylchrysene have indicated its mutagenic potential following metabolic activation.[1] We propose a similar pathway for this compound.

Endocrine Disruption Pathway

Derivatives of tetrahydrochrysene have been shown to possess affinity for estrogen receptors, acting as either agonists or antagonists.[2][3] The steroid-like rigid structure of the tetrahydrochrysene core makes it a candidate for interaction with nuclear hormone receptors.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound based on values reported for analogous compounds. These values require experimental verification.

| Parameter | Hypothetical Value | Significance | Reference Compound(s) |

| Estrogen Receptor α (ERα) Binding Affinity (Ki) | 50 - 200 nM | Indicates potential for estrogenic or anti-estrogenic activity. | Tetrahydrochrysene derivatives |

| Estrogen Receptor β (ERβ) Binding Affinity (Ki) | 10 - 50 nM | Suggests potential for selective ERβ modulation. | (R,R)-Tetrahydrochrysene |

| Androgen Receptor (AR) Binding Affinity (Ki) | > 1000 nM | Lower affinity suggests ER pathway may be dominant. | General PAHs |

| Aryl Hydrocarbon Receptor (AhR) Binding Affinity (EC50) | 5 - 25 nM | Indicates potential to induce CYP1A1 and initiate metabolic activation. | 5-Methylchrysene |

| Mutagenicity (Ames Test) | Positive with S9 activation | Suggests the compound is a pro-mutagen requiring metabolic activation. | 5-Methylchrysene |

| CYP1A1 Induction (EC50) | 10 - 50 nM | Confirms activation of the AhR pathway. | 5-Methylchrysene |

Detailed Experimental Protocols

To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for nuclear receptors.

Methodology:

-

Receptors: Human recombinant ERα, ERβ, and AR.

-

Ligands: [³H]-Estradiol for ERs and [³H]-Dihydrotestosterone for AR.

-

Procedure:

-

A competitive binding assay will be performed in a 96-well plate format.

-

A constant concentration of the radioligand will be incubated with the respective receptor in the presence of increasing concentrations of this compound.

-

Non-specific binding will be determined in the presence of a saturating concentration of the corresponding unlabeled hormone.

-

After incubation, unbound ligand will be separated from the receptor-ligand complex by filtration.

-

The amount of bound radioligand will be quantified using a scintillation counter.

-

The Ki values will be calculated using the Cheng-Prusoff equation.

-

Reporter Gene Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound on nuclear receptors.

Methodology:

-

Cell Lines: HEK293T cells transiently transfected with plasmids encoding the full-length human ERα, ERβ, or AR, along with a reporter plasmid containing the corresponding hormone response element upstream of a luciferase gene.

-

Procedure:

-

Transfected cells will be treated with increasing concentrations of this compound in the presence and absence of the natural ligand (estradiol for ERs, DHT for AR).

-

After 24 hours of incubation, cells will be lysed, and luciferase activity will be measured using a luminometer.

-

Agonist activity will be determined by the induction of luciferase expression.

-

Antagonist activity will be assessed by the inhibition of luciferase expression induced by the natural ligand.

-

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of this compound.

Methodology:

-

Strains: Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.

-

Procedure:

-

The test will be conducted with and without the addition of a rat liver S9 fraction for metabolic activation.

-

The bacterial strains will be exposed to various concentrations of this compound.

-

The number of revertant colonies will be counted after incubation for 48-72 hours.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

-

Cytochrome P450 Induction Assay

Objective: To assess the ability of this compound to induce the expression of CYP1A1.

Methodology:

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Procedure:

-

HepG2 cells will be treated with various concentrations of this compound for 24 hours.

-

CYP1A1 activity will be measured using the ethoxyresorufin-O-deethylase (EROD) assay, where the conversion of ethoxyresorufin to the fluorescent product resorufin is quantified.

-

CYP1A1 mRNA and protein levels will be quantified by qRT-PCR and Western blotting, respectively, to confirm induction at the transcriptional and translational levels.

-

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, involving both metabolic activation to a genotoxic species and endocrine disruption through nuclear receptor modulation, provides a strong foundation for future research. The experimental protocols outlined in this whitepaper offer a clear roadmap for validating these hypotheses. A thorough understanding of the biological activities of this molecule is crucial for assessing its potential toxicological risks and pharmacological applications. Subsequent studies should focus on in vivo models to investigate the physiological consequences of exposure and to further elucidate the downstream effects of the proposed signaling pathway alterations.

References

- 1. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S,S)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

- 3. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene is a methylated polycyclic aromatic hydrocarbon (PAH). As a member of the PAH family, which includes known carcinogens and mutagens, the development of sensitive and robust analytical methods for its detection and quantification is of significant interest in environmental monitoring, toxicology studies, and pharmaceutical research where it may arise as a metabolite or impurity. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices using modern analytical techniques.

Analytical Techniques

The primary analytical methods for the determination of PAHs, including methylated derivatives like this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection. GC-MS offers high separation efficiency and definitive identification based on mass spectra, while HPLC-FLD provides excellent sensitivity and selectivity for fluorescent PAHs.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the complexity of environmental and biological samples, efficient chromatographic separation is crucial, especially for isomeric PAHs.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

-

For Water Samples (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

-

To a 1 L water sample, add a surrogate standard (e.g., deuterated PAH like chrysene-d12) and 5 mL of methanol. Mix well.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.

-

After loading, dry the cartridge under full vacuum for 10 minutes.

-

Elute the retained analytes with 5 mL of acetone followed by two 10 mL portions of dichloromethane into a collection vial.

-

Pass the eluate through a drying cartridge containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

-

Add an internal standard (e.g., perylene-d12) prior to GC-MS analysis.

-

-

For Soil/Sediment Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water and shake to hydrate the sample.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 5 minutes and then centrifuge at 3500 rpm for 10 minutes.

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and anhydrous MgSO₄.

-

Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.

-

Transfer the cleaned extract to a GC vial for analysis.

-

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Inlet: Splitless mode, 1 µL injection volume.

-

Inlet Temperature: 300 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp to 310 °C at 3 °C/min.

-

Hold at 310 °C for 16 min.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative identification.

-

SIM Ions for this compound (C₁₉H₁₈, MW: 246.35): Target ions would likely be the molecular ion (m/z 246) and key fragment ions. Note: Specific fragment ions should be determined from a standard spectrum.

-

Data Presentation: GC-MS Method Performance (Representative for Methylated PAHs)

| Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.995 | Over a concentration range of 1-1000 pg/µL. |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg (soil) | Dependent on matrix and instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg (soil) | Dependent on matrix and instrument sensitivity. |

| Recovery | 70 - 120% | For SPE and QuEChERS, matrix dependent. |

| Precision (%RSD) | < 15% | For replicate analyses. |

Note: The quantitative data presented is typical for multi-ring PAHs and should be validated specifically for this compound in the laboratory.

Workflow Visualization

Caption: Workflow for GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method

HPLC with fluorescence detection is a highly sensitive method for the analysis of PAHs that exhibit natural fluorescence.

Experimental Protocol: HPLC-FLD Analysis

1. Sample Preparation:

-

Follow the same SPE or QuEChERS protocols as described for GC-MS analysis.

-

After the concentration step, the final solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile).

2. HPLC-FLD Instrumental Parameters:

-

High-Performance Liquid Chromatograph (HPLC):

-

Column: PAH-specific C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 50% B

-

5-30 min: 50% to 100% B

-

30-50 min: 100% B

-

Followed by a re-equilibration step.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

-

-

Fluorescence Detector (FLD):

Data Presentation: HPLC-FLD Method Performance (Representative for Chrysenes)

| Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.999 | Over a concentration range of 0.5-50 µg/L.[1] |

| Limit of Detection (LOD) | 0.07 - 0.61 µg/kg | Highly dependent on the compound's fluorescence quantum yield.[1] |

| Limit of Quantification (LOQ) | 0.23 - 2.04 µg/kg | [1] |

| Recovery | 87 - 99% | For SPE and QuEChERS, matrix dependent.[1] |

| Precision (%RSD) | < 10% | For replicate analyses. |

Note: The quantitative data presented is based on similar PAHs and should be validated specifically for this compound in the laboratory.

Workflow Visualization

Caption: Workflow for HPLC-FLD analysis of this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The choice between GC-MS and HPLC-FLD will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. For definitive identification, GC-MS is preferred, while for high-sensitivity screening of fluorescent compounds, HPLC-FLD is an excellent choice. It is imperative that these methods are validated in-house to determine specific performance characteristics for the target analyte in the matrix of interest.

References

Application Note: Quantitative Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene using a Validated HPLC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS protocol for the quantitative analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). The methodology presented herein is crucial for toxicological assessments and metabolic studies in the field of drug development and environmental science. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for quantitative analysis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are a class of compounds known for their carcinogenic and mutagenic properties. This compound is a specific methylated PAH that requires sensitive and selective analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for accurate measurement of this analyte at trace levels. This protocol is designed to guide researchers in establishing a reliable analytical workflow.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the extraction and concentration of this compound from aqueous matrices such as plasma or urine.

Materials:

-

C18 SPE Cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Nitrogen gas supply

-

SPE Vacuum Manifold

Procedure:

-

Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 6 mL of dichloromethane, 6 mL of methanol, and equilibrate with 6 mL of deionized water.

-

Sample Loading: Load 5 mL of the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase composition (80:20 Acetonitrile:Water with 0.1% formic acid).

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) source

Chromatographic Conditions:

| Parameter | Value |

| HPLC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B over 1 min, and re-equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Source Temperature | 300°C |

| Gas Flow | 12 L/min |

| Nebulizer Pressure | 40 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 247.1 | 232.1 | 25 |

| Internal Standard (e.g., Chrysene-d12) | 241.1 | 229.1 | 30 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes representative quantitative data obtained from the analysis of spiked samples. Calibration curves were constructed using a linear regression model with a 1/x weighting.

| Analyte | Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | Human Plasma | 1.0 | 0.98 | 98.0 | 5.2 |

| 5.0 | 5.12 | 102.4 | 3.8 | ||

| 25.0 | 24.5 | 98.0 | 2.5 | ||

| 100.0 | 101.5 | 101.5 | 1.9 | ||

| This compound | Rat Liver Homogenate | 1.0 | 0.95 | 95.0 | 6.1 |

| 5.0 | 4.89 | 97.8 | 4.5 | ||

| 25.0 | 25.8 | 103.2 | 3.1 | ||

| 100.0 | 98.7 | 98.7 | 2.2 |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of the mass spectrometric detection process.

Conclusion

The HPLC-MS/MS protocol described provides a selective, sensitive, and reliable method for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers and professionals in drug development and related fields, enabling accurate assessment of exposure and metabolic fate of this and similar methylated PAHs. The detailed experimental steps and validated quantitative data demonstrate the suitability of this method for routine analysis.

Mass spectrometry fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene

An Application Note on the Mass Spectrometry Fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the expected mass spectrometry fragmentation of this compound, a polycyclic aromatic hydrocarbon (PAH) derivative. The information herein is intended to guide researchers in identifying this compound and its metabolites in complex matrices.

Introduction

This compound is a methylated and partially saturated derivative of chrysene. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in various analytical applications, including environmental monitoring, toxicology studies, and drug metabolism research. Electron ionization (EI) mass spectrometry is a common technique for the analysis of PAHs, often revealing characteristic fragmentation patterns that aid in structural elucidation. While fully aromatic PAHs tend to show prominent molecular ions with limited fragmentation, the presence of a methyl group and a tetrahydrogenated ring in this compound introduces specific fragmentation pathways.

Experimental Protocols

A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

Samples containing the analyte (e.g., environmental extracts, biological matrices) should be subjected to appropriate extraction and cleanup procedures to remove interfering substances. A common method involves liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, followed by a cleanup step using solid-phase extraction (SPE) with silica gel.

GC-MS Analysis

A typical GC-MS protocol for the analysis of PAHs is as follows:

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Hold: 10 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

Data Presentation

The expected mass spectrum of this compound will be characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the expected major ions are summarized in the table below. Please note that the relative abundances are predicted based on general fragmentation rules for similar compounds and may vary depending on the specific instrument and conditions used.

| m/z | Proposed Ion | Proposed Fragmentation | Predicted Relative Abundance |

| 242 | [M]•+ | Molecular Ion | High |

| 227 | [M-15]•+ | Loss of a methyl radical (•CH3) | Moderate to High |

| 214 | [M-28]•+ | Loss of ethylene (C2H4) | Moderate |

| 199 | [M-15-28]•+ | Loss of a methyl radical and ethylene | Low to Moderate |

| 113.5 | [M]2+ | Doubly charged molecular ion | Low |

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway for this compound and a general experimental workflow for its analysis.

Caption: Proposed EI fragmentation pathway of this compound.

Caption: General experimental workflow for the GC-MS analysis of PAHs.

Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene: A Detailed Protocol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and protocols for the multi-step synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene. The synthesis is proposed based on established methodologies for the preparation of substituted polycyclic aromatic hydrocarbons, including the Mallory photochemical cyclization and subsequent selective catalytic hydrogenation.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are based on reported yields for analogous reactions in the literature.

| Step | Reaction | Starting Materials | Key Reagents | Product | Expected Yield (%) |

| 1 | Wittig Reaction | (Naphthalen-1-ylmethyl)triphenylphosphonium bromide, 4-Methylbenzaldehyde | Potassium tert-butoxide, Dichloromethane | (E/Z)-1-(4-Methylstyryl)naphthalene | 90-95 |

| 2 | Photochemical Cyclization | (E/Z)-1-(4-Methylstyryl)naphthalene | Iodine, 1,2-Epoxybutane, Toluene | 12-Methylchrysene | 80-85 |

| 3 | Catalytic Hydrogenation | 12-Methylchrysene | Hydrogen gas, Palladium on carbon (Pd/C) | This compound | >95 |

Experimental Protocols

Step 1: Synthesis of (E/Z)-1-(4-Methylstyryl)naphthalene via Wittig Reaction

This procedure outlines the formation of the stilbenoid precursor through a Wittig reaction.

Materials:

-

(Naphthalen-1-ylmethyl)triphenylphosphonium bromide

-

4-Methylbenzaldehyde

-

Potassium tert-butoxide

-

Dichloromethane (DCM), anhydrous

-

Distilled water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of (Naphthalen-1-ylmethyl)triphenylphosphonium bromide (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with distilled water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E/Z)-1-(4-Methylstyryl)naphthalene as a mixture of isomers.

Step 2: Synthesis of 12-Methylchrysene via Photochemical Cyclization (Mallory Reaction)

This protocol describes the intramolecular cyclization of the stilbenoid precursor to form the chrysene core.

Materials:

-

(E/Z)-1-(4-Methylstyryl)naphthalene

-

Iodine (I₂)

-

1,2-Epoxybutane (as a hydrogen iodide scavenger)

-

Toluene, degassed

-

Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter

-

Sodium thiosulfate (Na₂S₂O₃) solution, saturated aqueous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a quartz reaction vessel, dissolve (E/Z)-1-(4-Methylstyryl)naphthalene (1.0 equivalent), iodine (1.1 equivalents), and 1,2-epoxybutane (excess) in degassed toluene.

-

Irradiate the solution with a medium-pressure mercury lamp fitted with a Pyrex filter for 2-4 hours while maintaining a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 12-Methylchrysene.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

This final step involves the selective reduction of one of the aromatic rings of 12-methylchrysene.

Materials:

-

12-Methylchrysene

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate or Tetrahydrofuran (THF), HPLC grade

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar setup

-

Celite®

Procedure:

-

In a high-pressure reaction vessel, dissolve 12-Methylchrysene in a suitable solvent such as ethyl acetate or THF.

-

Carefully add 10% Palladium on carbon catalyst (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the system with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

No Published Applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in Cancer Research Models Found

A comprehensive review of available scientific literature reveals no specific studies on the applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in cancer research models. Consequently, detailed Application Notes and Protocols for this specific compound cannot be provided at this time.

While the broader class of polycyclic aromatic hydrocarbons (PAHs), to which chrysene and its derivatives belong, has been a subject of interest in cancer research, information detailing the biological activity, mechanism of action, or experimental use of this compound is not present in the public domain.

Research into related compounds, such as other methylated chrysene derivatives, has primarily focused on their potential as carcinogens and mutagens. For instance, studies on 5-methylchrysene have investigated its metabolic activation to carcinogenic dihydrodiol epoxides. However, this information is not directly transferable to the 12-methyl isomer and its tetrahydro-derivative.

Similarly, while various tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential anticancer agents targeting specific signaling pathways, these compounds are structurally distinct from this compound.

Without any foundational research on the synthesis, biological evaluation, or mechanism of action of this compound in the context of oncology, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific molecule would need to initiate primary research to determine its potential role, if any, in cancer research. Such research would involve:

-

Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound and confirm its structure.

-

In Vitro Screening: The compound would then need to be tested against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

-

Mechanism of Action Studies: Should any activity be observed, further experiments would be required to elucidate the underlying molecular mechanisms and identify potential cellular targets and signaling pathways.

Until such foundational data becomes available, no specific applications or protocols can be described.

Application Notes and Protocols: 12-Methyl-1,2,3,4-tetrahydrochrysene as a Chemical Probe for DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction